molecular formula C14H14ClN3O B12238937 N-(4-chloro-3-methylphenyl)-6-ethylpyrimidine-4-carboxamide

N-(4-chloro-3-methylphenyl)-6-ethylpyrimidine-4-carboxamide

Cat. No.: B12238937
M. Wt: 275.73 g/mol
InChI Key: ZLLIEUZPYROTLZ-UHFFFAOYSA-N
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Description

N-(4-chloro-3-methylphenyl)-6-ethylpyrimidine-4-carboxamide: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a pyrimidine ring substituted with an ethyl group and a carboxamide group, along with a 4-chloro-3-methylphenyl group attached to the nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chloro-3-methylphenyl)-6-ethylpyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the ethyl group and the carboxamide group. The final step involves the attachment of the 4-chloro-3-methylphenyl group to the nitrogen atom of the pyrimidine ring. This process often requires specific catalysts and controlled reaction conditions to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

N-(4-chloro-3-methylphenyl)-6-ethylpyrimidine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products .

Scientific Research Applications

N-(4-chloro-3-methylphenyl)-6-ethylpyrimidine-4-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer properties.

    Industry: Utilized in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of N-(4-chloro-3-methylphenyl)-6-ethylpyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-(4-chloro-3-methylphenyl)-6-ethylpyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C14H14ClN3O

Molecular Weight

275.73 g/mol

IUPAC Name

N-(4-chloro-3-methylphenyl)-6-ethylpyrimidine-4-carboxamide

InChI

InChI=1S/C14H14ClN3O/c1-3-10-7-13(17-8-16-10)14(19)18-11-4-5-12(15)9(2)6-11/h4-8H,3H2,1-2H3,(H,18,19)

InChI Key

ZLLIEUZPYROTLZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=NC=N1)C(=O)NC2=CC(=C(C=C2)Cl)C

Origin of Product

United States

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